4-Fluoro-5-iodo-2-nitropyridine
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Overview
Description
4-Fluoro-5-iodo-2-nitropyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-iodo-2-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of 4-fluoropyridine to introduce the nitro group, followed by iodination to attach the iodine atom at the desired position. The reaction conditions often include the use of strong acids like nitric acid for nitration and iodine or iodinating agents for the iodination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-iodo-2-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The nitro and iodine groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-fluoro-5-iodo-2-aminopyridine, while nucleophilic substitution can introduce various functional groups at the iodine position .
Scientific Research Applications
4-Fluoro-5-iodo-2-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: It is a precursor for the synthesis of herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-iodo-2-nitropyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-nitropyridine
- 5-Iodo-2-nitropyridine
- 4-Fluoro-5-bromo-2-nitropyridine
Uniqueness
4-Fluoro-5-iodo-2-nitropyridine is unique due to the combination of fluorine, iodine, and nitro groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C5H2FIN2O2 |
---|---|
Molecular Weight |
267.98 g/mol |
IUPAC Name |
4-fluoro-5-iodo-2-nitropyridine |
InChI |
InChI=1S/C5H2FIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
InChI Key |
RNCBWQLGZIPYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])I)F |
Origin of Product |
United States |
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